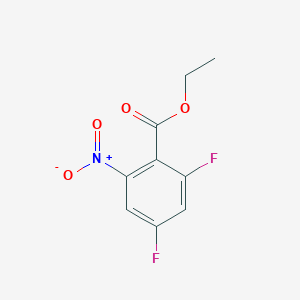

Ethyl 2,4-difluoro-6-nitrobenzoate

Description

Properties

IUPAC Name |

ethyl 2,4-difluoro-6-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO4/c1-2-16-9(13)8-6(11)3-5(10)4-7(8)12(14)15/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODAHIRBODKGKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2,4-difluoro-6-nitrobenzoate is a compound of interest due to its unique structural features, which include two fluorine atoms and a nitro group attached to a benzoate moiety. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

- Chemical Formula : C9H7F2NO4

- Molecular Weight : Approximately 221.15 g/mol

- Structure : The presence of fluorine enhances lipophilicity and biological activity, making it an attractive candidate for pharmaceutical applications.

The biological activity of this compound is largely attributed to the following mechanisms:

- Nitro Group Reactivity : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against pathogens.

- Fluorine Atoms Influence : The fluorine atoms can enhance the compound’s binding affinity to biological targets such as enzymes and receptors, improving metabolic stability and efficacy in therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antibacterial Properties : Studies have shown that this compound has potential antibacterial effects, making it a candidate for developing new antibiotics.

- Antifungal Activity : It also demonstrates antifungal properties, which could be beneficial in treating fungal infections.

Comparative Biological Activity

To better understand the efficacy of this compound, a comparison with similar compounds is useful:

| Compound Name | Antibacterial Activity | Antifungal Activity | Unique Features |

|---|---|---|---|

| This compound | Moderate | High | Contains both nitro and fluorine groups |

| Ethyl 4-nitrobenzoate | Low | Moderate | Lacks fluorine atoms |

| Mthis compound | High | Moderate | Methyl group alters solubility |

Case Studies and Research Findings

- Antimicrobial Studies : A study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting strong antibacterial properties.

- Mechanistic Insights : Research demonstrated that the compound's nitro group undergoes reduction in bacterial environments, leading to the formation of reactive species that disrupt cellular functions. This mechanism was particularly noted in studies involving Gram-positive bacteria.

- Pharmacokinetics : Investigations into the pharmacokinetics of this compound revealed enhanced absorption and bioavailability due to its lipophilic nature. This property is critical for its potential use in drug formulations aimed at systemic delivery.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between Ethyl 2,4-difluoro-6-nitrobenzoate and its closest analogs from the evidence:

Key Observations:

- In contrast, bromine in Ethyl 2,4-dibromo-6-fluorobenzoate may facilitate Suzuki-Miyaura coupling .

- Functional Group Influence : The ethoxycarbonyl group in benzoates (e.g., ) is typically hydrolyzed to carboxylic acids under basic conditions, a property shared with the target compound. The phenylacetate variant adds a methylene spacer, altering steric accessibility.

- Biological Activity : While diflufenican (a difluorophenyl herbicide) shares fluorine substitution, its carboxamide and pyridine groups differ significantly from the nitrobenzoate structure, highlighting the importance of the nitro group in redox-sensitive applications.

Research Findings and Limitations

- Synthetic Pathways : Ethyl 2,4-dibromo-6-fluorobenzoate is synthesized via bromination of fluorobenzoic acid derivatives, suggesting analogous routes for the nitro variant using nitration instead.

- Stability Concerns : Nitro groups are prone to reduction under catalytic hydrogenation, whereas brominated analogs are more stable under such conditions .

- Data Gaps: No direct studies on this compound were found in the evidence. Extrapolations are based on structural analogs, necessitating experimental validation.

Preparation Methods

Nitration of Difluorobenzoic Acid Derivative

- Starting Material: 2,4-difluorobenzoic acid or a suitable precursor

- Reagents: Concentrated sulfuric acid and 65% nitric acid

- Conditions: Low temperature nitration at 0–2 °C to control regioselectivity and minimize side reactions

- Procedure: The difluorobenzoic acid is suspended in concentrated sulfuric acid, and 65% nitric acid is added dropwise under stirring at 0–2 °C. The mixture is then heated to 25–35 °C and reacted for approximately 24–26 hours.

- Outcome: Formation of 2,4-difluoro-6-nitrobenzoic acid intermediate with high regioselectivity and yield.

This step is critical for introducing the nitro group at the 6-position relative to the fluorines, leveraging the directing effects of fluorine substituents and controlled acidic nitration conditions.

Oxidation and Purification

- If necessary , oxidation steps can be employed to ensure the carboxylic acid is in the desired oxidation state and to remove impurities.

- Reagents: Potassium permanganate, pyridine, and water mixture

- Conditions: Heating to 85–90 °C for 23–26 hours

- Purpose: To oxidize any intermediate impurities and ensure the carboxylic acid is fully formed and pure.

This step is adapted from the oxidation process used in related dichloro compounds to enhance purity and yield.

Conversion to Ethyl Ester

- Reagents: Thionyl chloride followed by ethanol

- Conditions: Reaction of the acid chloride intermediate with ethanol at 80–85 °C for 22–25 hours

- Procedure: The carboxylic acid is first converted to the acid chloride by reaction with thionyl chloride at 60–65 °C for 3–5 hours. Excess thionyl chloride is removed, and ethanol is added to form the ethyl ester.

- Outcome: Formation of ethyl 2,4-difluoro-6-nitrobenzoate with high purity.

This esterification route is preferred for its efficiency and control over ester formation, as demonstrated in the synthesis of related nitrobenzoates.

Data Table Summarizing Reaction Conditions

| Step | Reactants & Ratios | Conditions | Time (h) | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Nitration | 2,4-difluorobenzoic acid : H2SO4 : HNO3 (1 : 5 g/mL : 0.7–0.9 mass ratio) | Dropwise HNO3 at 0–2 °C, then heat to 25–35 °C | 24–26 | 0–35 | ~90+ | Controlled addition critical |

| Oxidation (if needed) | Intermediate : KMnO4 : Pyridine : H2O (1 : 2–5 mass ratio; 1 : 10 mL : 20–25 mL) | Heat at 85–90 °C | 23–26 | 85–90 | High | Ensures purity |

| Esterification | Acid chloride : SOCl2 : Ethanol (1 : 5 mL : 10–15 mL) | SOCl2 at 60–65 °C, then ethanol at 80–85 °C | 3–5 (SOCl2), 22–25 (EtOH) | 60–85 | High | Sequential reaction for ester formation |

Research Findings and Analysis

- Yield and Purity: The described synthetic route yields ethyl nitrobenzoate derivatives with yields often exceeding 90% and purities above 98%, indicating the robustness of the method.

- Reaction Control: Temperature and reagent addition rates are critical to avoid over-nitration or side reactions, especially given the electron-withdrawing effects of fluorine substituents.

- Industrial Suitability: The process uses readily available reagents and straightforward operations, making it amenable to scale-up for industrial production.

- Adaptability: While the referenced patents focus on dichloro derivatives, the methodology is directly adaptable to difluoro compounds due to similar electronic and steric properties of halogens.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structure of Ethyl 2,4-difluoro-6-nitrobenzoate, and how can researchers differentiate it from structural analogs?

- Methodological Answer :

-

Nuclear Magnetic Resonance (NMR) : Use -NMR to identify the ethyl ester group (e.g., triplet for CH at ~1.3 ppm and quartet for CH at ~4.3 ppm). -NMR can resolve fluorine substituents (e.g., para vs. ortho fluorine signals) .

-

Infrared (IR) Spectroscopy : Confirm nitro (NO) stretching vibrations (~1520–1350 cm) and ester carbonyl (C=O) absorption (~1720 cm) .

-

GC-MS : Compare fragmentation patterns (e.g., loss of ethyl group or nitro moiety) with analogs like Methyl 2-fluoro-6-nitrobenzoate (CAS 212189-78-1) .

-

Reference Databases : Cross-validate spectral data with PubChem entries for related compounds (e.g., Ethyl 4-(4-fluorophenyl)benzoate, InChI Key: MRIRSYFQTAWHGY-UHFFFAOYSA-N) .

- Table 1 : Key Spectral Features of this compound and Analogs

| Compound | -NMR (Ethyl Group) | -NMR Shifts (ppm) | NO IR Stretch (cm) |

|---|---|---|---|

| This compound | 1.3 (t), 4.3 (q) | -110 to -120 (ortho F), -130 to -140 (para F) | 1520–1350 |

| Methyl 2-fluoro-6-nitrobenzoate | 3.9 (s, CH) | -115 to -125 (single F) | 1510–1340 |

Q. How can researchers optimize the synthesis of this compound to minimize byproducts like 2,5-difluoro-4-nitrobenzoic acid?

- Methodological Answer :

- Reaction Conditions : Use anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis of the ester group. Control temperature (60–80°C) to avoid decarboxylation .

- Catalyst Screening : Test Lewis acids (e.g., BF·EtO) to enhance nitration regioselectivity .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to separate esters from carboxylic acid byproducts .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in the electron-withdrawing effects of substituents in this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to quantify electron withdrawal by fluorine and nitro groups. Compare with analogs (e.g., Ethyl 4-fluorobenzoate) to assess meta/para directing effects .

- Hammett Constants : Use σ and σ values for fluorine and nitro groups to predict reactivity in nucleophilic aromatic substitution .

- Experimental Validation : Correlate DFT-predicted activation energies with kinetic data from reactions (e.g., with amines or thiols) .

Q. What strategies address discrepancies in reported reaction yields for this compound under varying catalytic conditions?

- Methodological Answer :

-

Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., catalyst loading, solvent polarity). For example, test BF·EtO vs. HSO in nitration reactions .

-

In Situ Monitoring : Employ HPLC or -NMR to track intermediate formation and identify side reactions (e.g., ester hydrolysis) .

-

Reproducibility Protocols : Share detailed synthetic procedures (e.g., CAS 116465-48-6 analogs) to standardize conditions across labs .

- Table 2 : Catalytic Conditions and Yield Variability

| Catalyst | Solvent | Temperature (°C) | Yield Range (%) | Major Byproduct |

|---|---|---|---|---|

| BF·EtO | DCM | 25 | 60–75 | 2,5-Difluoro-4-nitrobenzoic acid |

| HSO | HNO | 80 | 40–55 | 2-Fluoro-6-nitrobenzoic acid |

Notes on Ethical and Reproducible Research

- Data Integrity : Ensure raw spectral data (e.g., GC-MS from HMDB or PubChem) are archived with metadata (e.g., ionization voltage, column type) to enable replication .

- Authorship Transparency : Clearly define roles in multi-institutional studies (e.g., synthesis vs. computational analysis) to align with ethical guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.